

Standard protocol for Alectrol administration in animal models

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Compound of Interest

Compound Name: Alectrol

Cat. No.: B1230893

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Application Notes: Alectrol (Small Molecule PI3K Inhibitor)

Introduction **Alectrol** is a potent, selective, orally bioavailable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, **Alectrol** targets the p110 α isoform of PI3K with high affinity, a component frequently mutated and hyperactivated in various human cancers. By inhibiting PI3K, **Alectrol** blocks the downstream activation of key signaling nodes, including Akt and mTOR, leading to the suppression of tumor cell proliferation, survival, and growth. These application notes provide a standardized protocol for the in vivo administration of **Alectrol** in preclinical mouse xenograft models to assess its anti-tumor efficacy.

Mechanism of Action The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates the

serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. In many cancers, mutations in the PIK3CA gene (encoding the p110 α subunit) lead to constitutive activation of this pathway, driving oncogenesis. **Alectrol** acts as an ATP-competitive inhibitor at the p110 α catalytic site, effectively blocking the entire downstream signaling cascade.

Preclinical Applications

- **In Vivo Efficacy Studies:** Assessing the anti-tumor activity of **Alectrol** in subcutaneous xenograft or orthotopic models.
- **Pharmacodynamic (PD) Studies:** Evaluating the in vivo inhibition of the PI3K pathway in tumor and surrogate tissues.
- **Pharmacokinetic (PK) Studies:** Determining the absorption, distribution, metabolism, and excretion (ADME) profile of **Alectrol**.
- **Combination Therapy Studies:** Investigating synergistic or additive effects of **Alectrol** with other anti-cancer agents.

Quantitative Data Summary

The following tables provide a summary of representative in vitro and in vivo data for **Alectrol**.

Table 1: **Alectrol** In Vitro IC50 Values Against Common Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Mutation Status	IC50 (nM)
MCF-7	Breast Cancer	E545K (Activating)	8.5
PC-3	Prostate Cancer	Wild-Type	210.4
HCT116	Colorectal Cancer	H1047R (Activating)	12.1

| A549 | Lung Cancer | Wild-Type | 350.8 |

Table 2: Recommended **Alectrol** Dosing for In Vivo Mouse Models

Administration Route	Vehicle	Dose Range (mg/kg)	Dosing Frequency
Oral Gavage (PO)	0.5% Methylcellulose in sterile water	25 - 100	Once Daily (QD)

| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 50% Saline | 10 - 50 | Once Daily (QD) |

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Assessment in a Subcutaneous Xenograft Model

This protocol details the procedure for evaluating the efficacy of **Alectrol** in immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines.

Materials:

- **Alectrol** compound
- Vehicle solution (e.g., 0.5% Methylcellulose)
- 6-8 week old female athymic nude mice (e.g., NU/J strain)
- Cancer cell line (e.g., MCF-7 or HCT116)
- Matrigel® Basement Membrane Matrix
- Sterile PBS, syringes, gavage needles, calipers
- Anesthesia and euthanasia supplies

Methodology:

- **Cell Preparation:** Culture selected cancer cells under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5×10^7 cells/mL.

- Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-inoculation using digital calipers. Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Dosing: Once average tumor volumes reach approximately 100-150 mm^3 , randomize mice into treatment groups (n=8-10 per group), e.g.:
 - Group 1: Vehicle control (0.5% Methylcellulose), PO, QD
 - Group 2: **Alectrol** (50 mg/kg), PO, QD
 - Group 3: **Alectrol** (100 mg/kg), PO, QD
- Treatment Administration: Administer the designated treatment daily via oral gavage. Monitor animal body weight and general health daily.
- Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint (e.g., 1500 mm^3).
- Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: $\text{TGI} (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

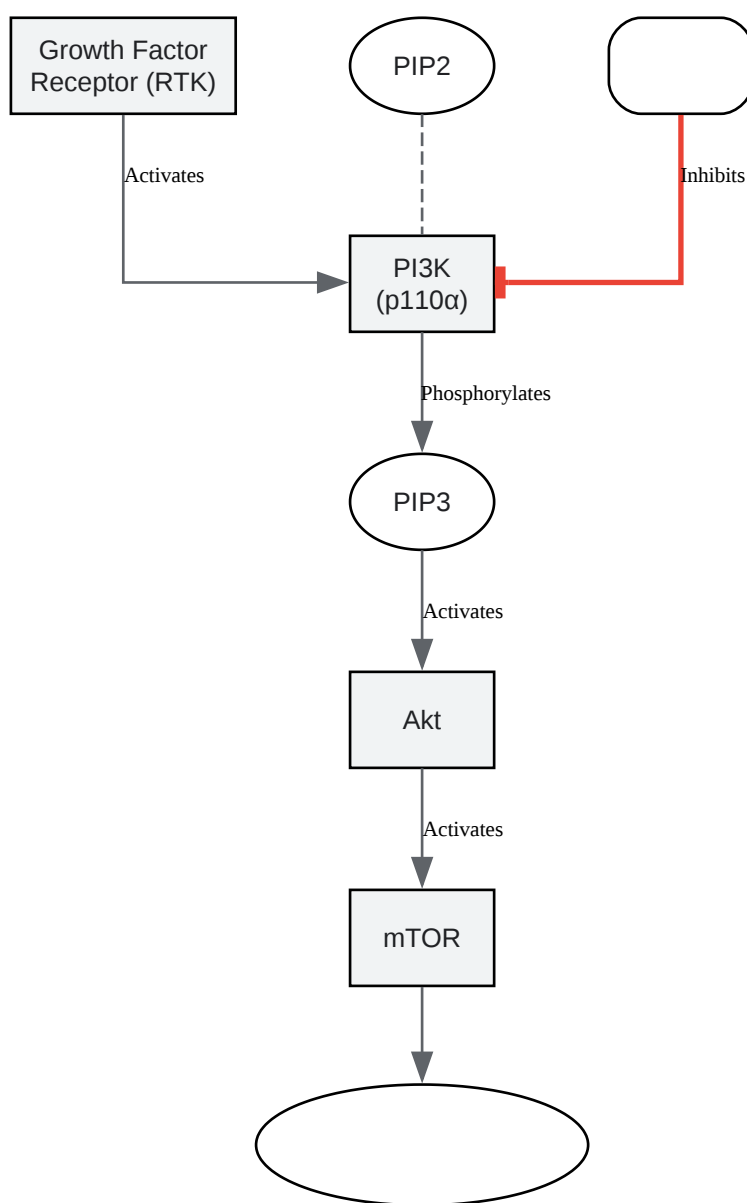
This protocol describes the collection of tumor tissue to assess the in vivo inhibition of PI3K signaling.

Methodology:

- Establish tumors as described in Protocol 1.
- Once tumors reach a suitable size (~ 300 -500 mm^3), administer a single dose of **Alectrol** (e.g., 100 mg/kg) or vehicle to the respective groups.

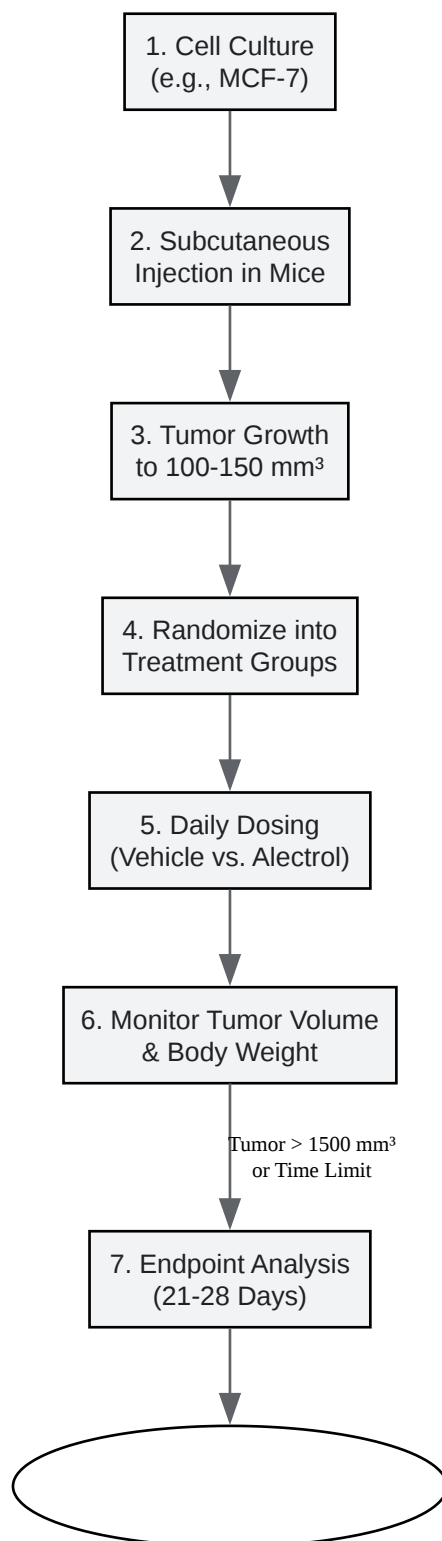
- At specified time points post-dose (e.g., 2, 6, 12, and 24 hours), euthanize a cohort of mice (n=3-4 per time point).
- Immediately excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C.
- Prepare tumor lysates and analyze the phosphorylation status of downstream pathway proteins (e.g., p-Akt, p-S6) via Western Blot or ELISA to confirm target engagement.

Diagrams



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Caption: **Alectrol**'s mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.



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Caption: Experimental workflow for assessing **Alectrol**'s in vivo anti-tumor efficacy.

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